molecular formula C16H16N2S B2876586 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 385401-95-6

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2876586
CAS No.: 385401-95-6
M. Wt: 268.38
InChI Key: WIAMGTAVZFHQEF-UHFFFAOYSA-N
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Description

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and is often used as a scaffold in drug design

Scientific Research Applications

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has several scientific research applications:

Future Directions

Considering the widespread application of functionalized imidazo[1,2-a]pyridines, there is a continuing interest in developing new and efficient synthetic routes . Future research may focus on exploring the potential applications of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by functionalization at the methyl position. This reaction can be catalyzed by various metals such as copper, iron, gold, ruthenium, and palladium .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times . Recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free and aqueous synthesis under ambient conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or p-tolylthio positions .

Mechanism of Action

The mechanism of action of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to act as an antagonist of neuropeptide S receptor, which is implicated in various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyridine
  • 5-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine

Uniqueness

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is unique due to the presence of both the p-tolylthio and methyl groups, which confer distinct chemical properties and biological activities. This compound’s specific functional groups make it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

5-methyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-15(9-7-12)19-11-14-10-18-13(2)4-3-5-16(18)17-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMGTAVZFHQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CN3C(=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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